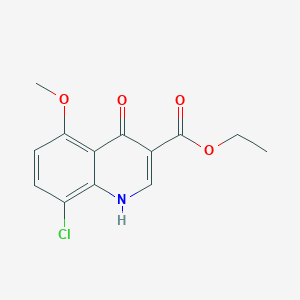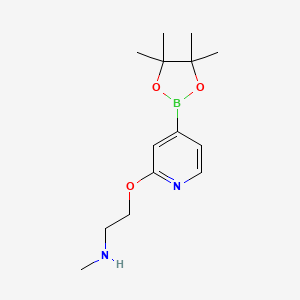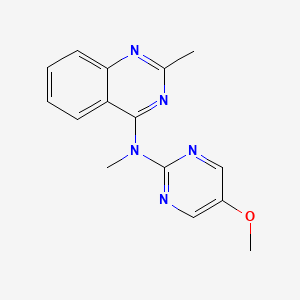
N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine: is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinazoline core substituted with a methoxypyrimidine group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with 5-methoxypyrimidine-2-carbaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also explored for its potential use in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the associated biological pathway. This inhibition can lead to the suppression of disease progression, making it a potential therapeutic agent.
Comparison with Similar Compounds
Sulfamethoxydiazine: A sulfonamide antibacterial compound with a similar pyrimidine structure.
Sulfameter: Another sulfonamide with a methoxypyrimidine group, used as an antibacterial agent.
Comparison: N-(5-Methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine is unique due to its quinazoline core, which is not present in sulfamethoxydiazine or sulfameter. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
827031-81-2 |
|---|---|
Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(5-methoxypyrimidin-2-yl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C15H15N5O/c1-10-18-13-7-5-4-6-12(13)14(19-10)20(2)15-16-8-11(21-3)9-17-15/h4-9H,1-3H3 |
InChI Key |
COSPAHRPFSSQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=C(C=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


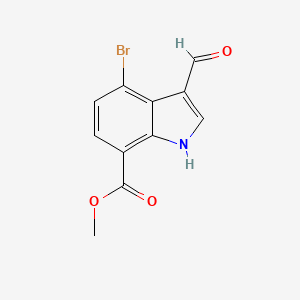
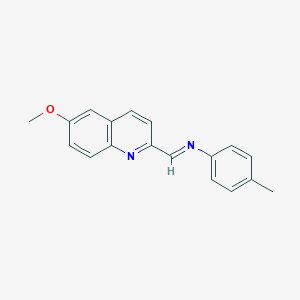

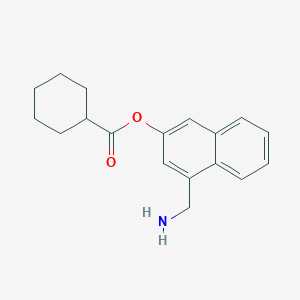
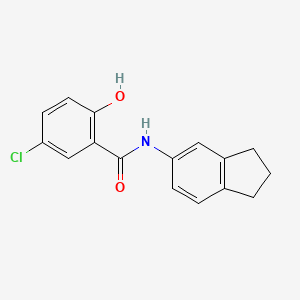
![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)
![3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11843067.png)

